

# Application Notes and Protocols: HLX22 and Trastuzumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1][2] Trastuzumab, a humanized monoclonal antibody, has been a cornerstone of treatment for HER2-positive cancers.[3][4] It functions by binding to the extracellular domain of HER2, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5] HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody that binds to a distinct epitope on the subdomain IV of HER2, different from that of trastuzumab.[6][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[8][9] Preclinical and clinical studies have demonstrated that this dual blockade leads to a synergistic anti-tumor effect.[6] [10]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments related to HLX22 and trastuzumab combination therapy.

## **Mechanism of Action**

The combination of HLX22 and trastuzumab offers a dual-pronged attack on HER2-positive cancer cells. By binding to different epitopes on the HER2 receptor, the two antibodies induce



Check Availability & Pricing

enhanced internalization and subsequent degradation of HER2 dimers (both homodimers and heterodimers with other EGFR family members like EGFR).[6][11] This leads to a more potent blockade of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][6][12] Preclinical studies have shown that this enhanced receptor downregulation and signaling inhibition results in synergistic inhibition of tumor cell proliferation and induction of apoptosis.[6][10]





Click to download full resolution via product page

Caption: Mechanism of HLX22 and Trastuzumab Combination Therapy.



# **Preclinical Data Summary**

Preclinical studies utilizing both in vitro cell-based assays and in vivo animal models have consistently demonstrated the synergistic anti-tumor activity of the HLX22 and trastuzumab combination.

In Vitro Studies

| Cell Line | Assay Type                  | Parameter                        | HLX22 +<br>Trastuzuma<br>b                        | Trastuzuma<br>b Alone | Reference |
|-----------|-----------------------------|----------------------------------|---------------------------------------------------|-----------------------|-----------|
| NCI-N87   | Proliferation               | Relative Cell<br>Viability       | Potentiated<br>anti-<br>proliferation<br>activity | Inhibited<br>growth   | [6]       |
| NCI-N87   | Apoptosis                   | Apoptosis<br>Induction           | Enhanced                                          | Induced               | [13]      |
| NCI-N87   | HER2<br>Internalizatio<br>n | HER2<br>Internalizatio<br>n Rate | 40-80%<br>Increase                                | Baseline              | [10][13]  |

**In Vivo Studies** 

| Model Type   | Cancer Type                   | Treatment<br>Group                | Tumor Growth<br>Inhibition        | Reference |
|--------------|-------------------------------|-----------------------------------|-----------------------------------|-----------|
| CDX          | Gastric Cancer                | HLX22 +<br>Trastuzumab<br>(HLX02) | Synergistic<br>Inhibition         | [6]       |
| PDX          | Gastric Cancer                | HLX22 +<br>Trastuzumab<br>(HLX02) | Synergistic<br>Inhibition         | [6]       |
| Animal Model | HER2-<br>expressing<br>tumors | HLX22 + T-DXd                     | Synergistic anti-<br>tumor effect | [11]      |



Note: CDX = Cell line-Derived Xenograft; PDX = Patient-Derived Xenograft; T-DXd = Trastuzumab Deruxtecan. HLX02 is a trastuzumab biosimilar.

# **Clinical Trial Data Summary**

The combination of HLX22 and trastuzumab is being evaluated in multiple clinical trials for HER2-positive gastric and breast cancer.



| Trial<br>Identifier                   | Phase | Cancer<br>Type         | Treatmen<br>t Arms                                                                                | Key<br>Endpoint<br>s   | Status                          | Referenc<br>e        |
|---------------------------------------|-------|------------------------|---------------------------------------------------------------------------------------------------|------------------------|---------------------------------|----------------------|
| HLX22-<br>GC-201                      | 2     | Gastric/GE<br>J Cancer | HLX22 + Trastuzum ab + XELOX vs. Placebo + Trastuzum ab + XELOX                                   | PFS, ORR               | Updated<br>results<br>presented | [10][14]             |
| NCT04908<br>813                       | 2     | Gastric<br>Cancer      | HLX22 (15mg/kg) or 25mg/kg) + Trastuzum ab + XELOX vs. Placebo + Trastuzum ab + XELOX             | Efficacy<br>and Safety | Active                          | [15]                 |
| HLX22-<br>GC-301 /<br>NCT06532<br>006 | 3     | Gastric/GE<br>J Cancer | HLX22 + Trastuzum ab + XELOX ± Pembrolizu mab vs. Placebo + Trastuzum ab + XELOX ± Pembrolizu mab | Efficacy<br>and Safety | Recruiting                      | [16][17][18]<br>[19] |



| HLX22-<br>BC201 | 2 | HER2-low,<br>HR+<br>Breast<br>Cancer | HLX22 + Trastuzum ab Deruxtecan (T-DXd) | Efficacy<br>and Safety | Active | [11] |
|-----------------|---|--------------------------------------|-----------------------------------------|------------------------|--------|------|
|-----------------|---|--------------------------------------|-----------------------------------------|------------------------|--------|------|

Note: GEJ = Gastroesophageal Junction; XELOX = Capecitabine and Oxaliplatin; PFS = Progression-Free Survival; ORR = Objective Response Rate; HR+ = Hormone Receptor Positive.

# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is for determining the effect of HLX22 and trastuzumab combination therapy on the viability and proliferation of HER2-positive cancer cells.

#### Materials:

- HER2-positive cancer cell line (e.g., NCI-N87, BT474)
- Complete cell culture medium
- HLX22 and Trastuzumab antibodies
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
- Solubilization solution (e.g., DMSO or SDS-HCl solution)[21][22]
- Microplate reader

#### Procedure:

 Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium and incubate for 24 hours.





- Prepare serial dilutions of HLX22, trastuzumab, and their combination in culture medium.
- Remove the medium from the wells and add 100  $\mu L$  of the antibody solutions. Include wells with untreated cells as a control.
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[22]
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[21][23]
- After incubation, add 100 μL of solubilization solution to each well.[21][23]
- Incubate the plate for an additional 4-18 hours at 37°C to dissolve the formazan crystals.[21]
   [23]
- Measure the absorbance at 570 nm using a microplate reader.[21]
- Calculate cell viability as a percentage of the untreated control.





Click to download full resolution via product page

Caption: Workflow for the MTT Cell Viability Assay.



# Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol is for quantifying apoptosis in HER2-positive cancer cells following treatment with HLX22 and trastuzumab.

#### Materials:

- HER2-positive cancer cell line
- HLX22 and Trastuzumab antibodies
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

#### Procedure:

- Seed cells (1 x 10<sup>6</sup> cells/well) in 6-well plates and allow them to adhere overnight.[24]
- Treat cells with HLX22, trastuzumab, or their combination for a predetermined time (e.g., 48 hours). Include an untreated control.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.[24]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[25]
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. [25]





- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
- Add 400 μL of 1X Binding Buffer to each tube.[25]
- Analyze the cells by flow cytometry within one hour.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.





Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI Apoptosis Assay.



## In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of HLX22 and trastuzumab combination therapy in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- HER2-positive cancer cell line (e.g., NCI-N87)
- Matrigel (optional)
- HLX22 and Trastuzumab antibodies
- Vehicle control (e.g., sterile PBS)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject HER2-positive cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).
- Administer the treatments as per the study design (e.g., intraperitoneal or intravenous injection, once or twice weekly).
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).



 Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.



Click to download full resolution via product page



Caption: Workflow for an In Vivo Xenograft Study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. droracle.ai [droracle.ai]
- 4. [PDF] Trastuzumab--mechanism of action and use in clinical practice. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henlius Receives Orphan-Drug Designation for HLX22 (anti-HER2 mAb) for Gastric Cancer | Insights & Resources | Goodwin [goodwinlaw.com]
- 8. henlius.com [henlius.com]
- 9. henlius.com [henlius.com]
- 10. henlius.com [henlius.com]
- 11. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. henlius.com [henlius.com]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Phase III Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer





[ctv.veeva.com]

- 17. A Phase III Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer [clin.larvol.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Randomized, Double-blinded, Multicenter, Phase III Clinical Study of HLX22
  (Recombinant Humanized Anti-HER2 Monoclonal Antibody Injection) in Combination with
  Trastuzumab and Chemotherapy (XELOX) versus Trastuzumab and Chemotherapy
  (XELOX) with or without Pembrolizumab for the First Line Treatment of Locally Advanced or
  Metastatic Gastroesophageal Junction and Gastric Cancer [mdanderson.org]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific HK [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   HK [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HLX22 and Trastuzumab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-and-trastuzumab-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com